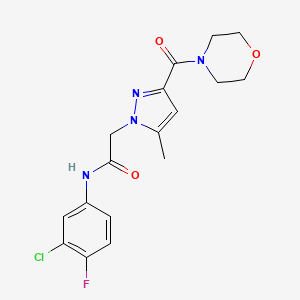

N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O3/c1-11-8-15(17(25)22-4-6-26-7-5-22)21-23(11)10-16(24)20-12-2-3-14(19)13(18)9-12/h2-3,8-9H,4-7,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJVSMFOEDJCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazole ring The initial step may involve the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The morpholine carbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation: Phenolic derivatives, quinones.

Reduction: Pyrazoline derivatives.

Substitution: Amides, esters, ethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in biochemical assays to study enzyme activities.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It can be used in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with six analogs identified in the evidence. Key differences in substituents, physicochemical properties, and inferred bioactivity are highlighted.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Findings from Comparative Analysis

Core Heterocycle Influence :

- The pyrazole-acetamide core in the target compound (vs. thiazole in or triazole in ) offers a balance between metabolic stability and target engagement. Pyrazole derivatives are widely utilized in kinase inhibitors due to their hydrogen-bonding capacity .

- Replacement of pyrazole with thiazole () introduces sulfur, which may alter electronic properties but reduce stability under oxidative conditions .

Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound provides dual halogenation, likely enhancing hydrophobic interactions in target binding pockets. This contrasts with the mono-halogenated analogs in and . Morpholine-4-carbonyl (target) vs.

Molecular Weight and Solubility :

- The target compound’s molecular weight (~396.8) is lower than Example 83 (, MW 602.6), suggesting better bioavailability. High-MW compounds like Example 83 often face solubility challenges .

Biological Activity Trends: Analogs with multi-halogenated aryl groups (e.g., ) show pronounced cytotoxicity, implying that the target compound’s 3-chloro-4-fluorophenyl group may confer similar activity . Thiocarboxamide derivatives () exhibit metal-binding properties, a feature absent in the target compound but relevant for chelation-based therapies .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.01 | Inhibition of Aurora-A kinase |

| NCI-H460 | 0.03 | Induction of apoptosis and cell cycle arrest |

| A549 | 26 | Autophagy induction without apoptosis |

Case Studies

- MCF7 Cell Line : A study demonstrated that the compound exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 0.01 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- NCI-H460 Cell Line : In another study, the compound was shown to inhibit growth in the NCI-H460 lung cancer cell line with an IC50 of 0.03 µM, suggesting a mechanism involving apoptosis and cell cycle arrest .

- A549 Cell Line : The compound displayed moderate cytotoxicity against the A549 lung cancer cell line with an IC50 of 26 µM, indicating potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The following table summarizes its effectiveness against various pathogens.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Staphylococcus epidermidis | 0.25 | Bactericidal |

The antimicrobial activity is primarily attributed to the inhibition of cell wall synthesis and disruption of membrane integrity, leading to bacterial cell death . The compound exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing its therapeutic efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.